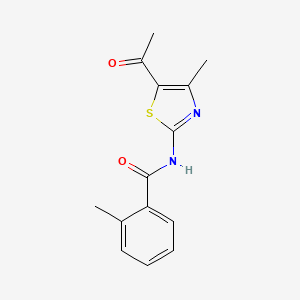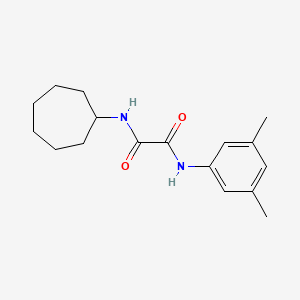amine CAS No. 1781081-28-4](/img/structure/B2544403.png)
[(3-Ethoxyoxolan-3-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various amines and their derivatives is a topic of interest in the field of organic chemistry due to their potential applications in medicinal chemistry and materials science. In the context of the compound (3-Ethoxyoxolan-3-yl)methylamine, although it is not directly mentioned in the provided papers, the methodologies described can offer insights into its possible synthetic routes. For instance, the synthesis of α- and β-methyl derivatives of 2-[(5-methoxy-1-methyl)indol-2-yl]ethylamine as selective inhibitors of monoamine oxidases A and B involves the introduction of methyl groups into specific positions of the indole ring, which could be analogous to the methylation steps that might be used in synthesizing the target compound . Additionally, the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine through the reaction of a carbazole derivative with an isoxazole in the presence of acetic acid in ethanol suggests a potential pathway for introducing the ethoxy group into the oxolane ring of the target compound .
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and interaction with other molecules. The structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . These techniques could similarly be applied to analyze the molecular structure of (3-Ethoxyoxolan-3-yl)methylamine, providing detailed information about its functional groups, stereochemistry, and electronic environment.
Chemical Reactions Analysis
The reactivity of amines with other compounds is a well-studied area. The reaction of 5-methylene-1,3-dioxolan-2-ones with amines to form 4-hydroxy-2-oxazolidinones demonstrates the potential for amines to participate in ring-closure reactions, which could be relevant for the synthesis or further transformation of (3-Ethoxyoxolan-3-yl)methylamine . The conditions of these reactions are influenced by the basicity of the amines, which would be an important consideration when working with the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not directly discuss the properties of (3-Ethoxyoxolan-3-yl)methylamine, they do offer insights into the properties of structurally related compounds. For example, the stability of the protecting group 4,5-bis(ethoxycarbonyl)-[1,3]dioxolan-2-yl under various conditions suggests that the ethoxy and oxolane groups in the target compound may also confer certain stability characteristics, especially in the context of protecting groups for synthetic applications .
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
- Precautionary Statements : Follow safety protocols during handling and storage.
- Safety Data : Refer to Material Safety Data Sheets (MSDS) for detailed safety information.
Orientations Futures
Researchers should explore the following avenues:
- Investigate its biological activity and potential applications.
- Optimize synthesis methods for scalability.
- Assess its environmental impact and toxicity.
Please note that this analysis is based on available information, and further research may yield additional insights. For more detailed studies, consult peer-reviewed papers and technical documents12.
Propriétés
IUPAC Name |
1-(3-ethoxyoxolan-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-11-8(6-9-2)4-5-10-7-8/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZSHXHDKFLWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOC1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Ethoxyoxolan-3-yl)methyl](methyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)
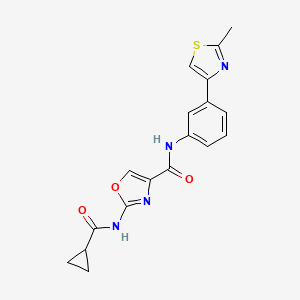
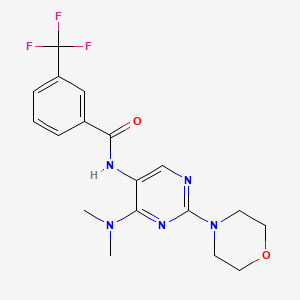
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)
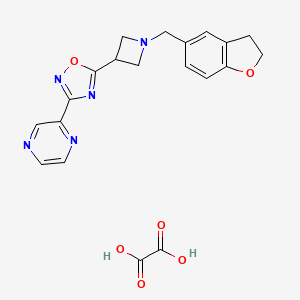
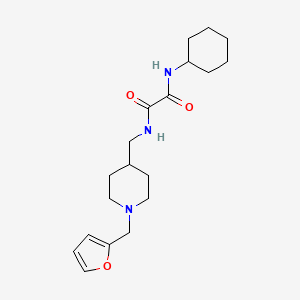
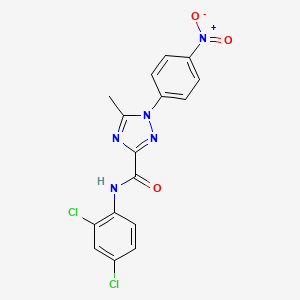
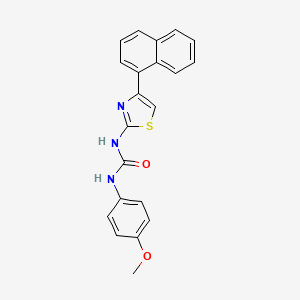
![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
